2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound is notable for its structural complexity and potential biological activities, particularly as a ligand for cannabinoid receptors. The molecular structure features a methoxy group and a benzothiazole moiety, which contribute to its pharmacological properties.
This compound is classified under organic compounds, specifically as an aromatic amide due to the presence of the benzamide functional group. It also falls under the category of heterocyclic compounds because of the inclusion of the benzothiazole ring.
The synthesis of 2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step reactions. The general approach includes:
The synthesis may require specific catalysts and conditions such as temperature control and solvent choice to optimize yields and purities. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula for 2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is CHNOS. The compound features:
The compound's molecular weight is approximately 320.42 g/mol. Its structural representation can be visualized using molecular modeling software, which aids in understanding its three-dimensional conformation.
The compound can undergo various chemical reactions typical for amides and heterocycles:
Reactions involving this compound may require specific reagents and conditions tailored to maintain stability and prevent degradation of sensitive functional groups.
The mechanism of action for 2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide primarily involves its interaction with cannabinoid receptors (CB1 and CB2). Binding studies suggest that this compound may act as an agonist or antagonist depending on receptor subtype and cellular context.
Experimental data from receptor binding assays indicate that modifications on the benzothiazole structure significantly influence binding affinity and selectivity towards cannabinoid receptors.
The primary applications of 2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential role in future therapeutic applications.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: